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molecular formula C12H11N3O B8283383 N-[3-Cyanomethyl-1H-indol-5-yl]acetamide

N-[3-Cyanomethyl-1H-indol-5-yl]acetamide

Cat. No. B8283383
M. Wt: 213.23 g/mol
InChI Key: AQVUPMKJDOYKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04839377

Procedure details

Acetyl chloride (0.21 ml) was added dropwise to a stirred solution of 5-amino-1H-indole-3-acetonitrile (0.5 g) and pyridine (0.24 ml) in dry acetonitrile (10 ml) at 0°-2° under nitrogen. When the addition was complete the solution was stirred at 0° for 30 minutes, poured into water (50 ml) and extracted with ethyl acetate (3×25 ml). The combined extracts were dried (MgSO4), filtered and evaporated under reduced pressure to a brown solid (0.5 g) which was crystallised from an ethanol-cyclohexane mixture to give the title compound (0.43 g) as off-white needles, m.p. 171.5°-175°.
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[C:9]2[CH2:15][C:16]#[N:17].N1C=CC=CC=1.O>C(#N)C>[C:16]([CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[C:6]([NH:5][C:1](=[O:3])[CH3:2])[CH:7]=2)[NH:11][CH:10]=1)#[N:17]

Inputs

Step One
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=C2C(=CNC2=CC1)CC#N
Name
Quantity
0.24 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 0° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a brown solid (0.5 g) which
CUSTOM
Type
CUSTOM
Details
was crystallised from an ethanol-cyclohexane mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)CC1=CNC2=CC=C(C=C12)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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